![molecular formula C24H28FN5O3S B305987 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B305987.png)
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme that is involved in various physiological and pathological processes.
Wirkmechanismus
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide works by selectively inhibiting the activity of its target enzyme. This enzyme is involved in various physiological and pathological processes, including cell growth, proliferation, and differentiation. By inhibiting this enzyme, the compound can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target enzyme and the specific biological system being studied. In general, the compound has been shown to inhibit cell growth and proliferation and modulate immune cell function. It has also been shown to reduce the production of inflammatory cytokines and potentially treat neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide in lab experiments is its high potency and selectivity for its target enzyme. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other biological processes. However, one limitation is that the compound may have off-target effects or affect other enzymes in the same pathway, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer, immune disorders, and neurological disorders. Another direction is to study its effects on other biological processes and enzymes in the same pathway. Additionally, the compound could be modified to improve its potency, selectivity, and pharmacokinetic properties for potential clinical applications.
Synthesemethoden
The synthesis of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves several steps, including the reaction of 4-isopropylphenol with acetic anhydride to form the corresponding acetate. The acetate is then reacted with 4-ethyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol to form the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has been extensively used in scientific research to study the role of its target enzyme in various physiological and pathological processes. It has been shown to inhibit the growth of cancer cells and reduce the proliferation of immune cells. It has also been used to study the role of its target enzyme in the development of neurological disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C24H28FN5O3S |
---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
N-[[4-ethyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H28FN5O3S/c1-4-30-21(13-26-22(31)14-33-18-11-9-17(10-12-18)16(2)3)28-29-24(30)34-15-23(32)27-20-8-6-5-7-19(20)25/h5-12,16H,4,13-15H2,1-3H3,(H,26,31)(H,27,32) |
InChI-Schlüssel |
FEPNTFHPCZNYLD-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CNC(=O)COC3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CNC(=O)COC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.